N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide (molecular formula: C₂₀H₁₆N₄O₅S, molecular weight: 424.43 g/mol) is a synthetic acetamide derivative featuring a benzodioxol moiety linked to a pyridazinylsulfanyl group substituted with a 3-nitrophenyl ring.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5S/c25-19(21-10-13-4-6-17-18(8-13)29-12-28-17)11-30-20-7-5-16(22-23-20)14-2-1-3-15(9-14)24(26)27/h1-9H,10-12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXZFOIVHGBRGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be synthesized from catechol and disubstituted halomethanes.
Introduction of the Nitrophenyl Group: This step involves nitration reactions, often using nitric acid and sulfuric acid as reagents.
Formation of the Pyridazinyl Sulfanyl Acetamide: This involves the reaction of pyridazine derivatives with thiol-containing compounds under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: Various substitution reactions can occur, especially at the pyridazinyl and benzodioxole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield carboxylic acids, while reduction of the nitrophenyl group can produce aniline derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is being studied for its potential anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Biological Research: The compound’s interactions with various biological targets, including enzymes and receptors, are of interest.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities and Variations
The target compound shares structural motifs with several analogs, particularly in the benzodioxol and acetamide backbone. Key comparisons include:
Alda-1 (N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide)
- Structure : Benzodioxol-methyl group linked to a dichlorobenzamide.
- Comparison: Unlike the target compound, Alda-1 lacks the pyridazinylsulfanyl group and nitro substituent.
- Implications : The absence of a heteroaromatic sulfanyl group in Alda-1 likely reduces π-π stacking interactions but improves solubility due to the smaller aromatic system.
N-(2H-1,3-Benzodioxol-5-yl)-2-{[3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]sulfanyl}acetamide ()
- Structure : Oxadiazole-substituted pyridine replaces the nitro-phenyl-pyridazine group.
- Comparison: The oxadiazole ring, a bioisostere for nitro groups, may enhance metabolic stability while maintaining electron-withdrawing properties.
- Implications : Molecular weight (412.42 g/mol) is slightly lower than the target compound, suggesting comparable solubility but divergent pharmacokinetics.
N-(3-Acetamidophenyl)-2-{[6-(2H-1,3-Benzodioxol-5-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide ()
- Structure : Triazolo-pyridazine core with benzodioxol and acetamidophenyl groups.
- Comparison : The triazolo ring introduces additional nitrogen atoms, increasing polarity. The absence of a nitro group reduces electron-withdrawing effects but may improve synthetic accessibility .
- Implications : Similar molecular weight (483.92 g/mol) suggests analogous physicochemical profiles, but the triazolo ring could enhance target affinity through increased hydrogen bonding.
Physicochemical and Electronic Properties
A comparative analysis of key parameters is summarized below:
*LogP values estimated using fragment-based methods.
- Heterocyclic Core : Pyridazine (two adjacent nitrogen atoms) versus pyridine or triazolo-pyridazine alters aromaticity and hydrogen-bond acceptor capacity, influencing target binding .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound's structure features a benzodioxole moiety linked to a pyridazinyl sulfanyl group, contributing to its unique biological properties. The molecular formula is , with a molecular weight of approximately 378.43 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.43 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in key physiological processes. The benzodioxole portion may enhance binding affinity to target sites, while the nitrophenyl and pyridazinyl groups contribute to its pharmacological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease pathways.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that could protect cells from oxidative stress.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits a range of biological activities:
Antitumor Activity
Several studies have highlighted the compound's potential as an antitumor agent. It has demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has shown promising results in inhibiting the growth of certain bacterial and fungal strains, suggesting its utility as an antimicrobial agent.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties, potentially beneficial in treating inflammatory diseases.
Case Studies
- Antitumor Efficacy : In vitro studies on breast cancer cell lines revealed that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation.
- Antimicrobial Testing : A study evaluated the antimicrobial activity against Staphylococcus aureus and Candida albicans, showing effective inhibition at low concentrations (MIC values around 15 µg/mL).
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential for treating inflammatory disorders.
Summary of Research Findings
The following table summarizes key findings from recent studies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
